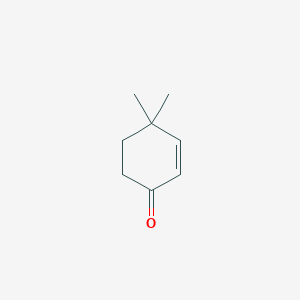

4,4-Dimethyl-2-cyclohexen-1-one

Overview

Description

4,4-Dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a substituted cyclohexenone featuring a conjugated enone system with two methyl groups at the 4-position. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. This compound is a colorless to brown liquid (depending on purity) with a boiling point of 72–73.5°C at 20 mmHg and a density of 0.94 g/mL . Key spectral characteristics include IR absorption at 1675 cm⁻¹ (conjugated C=O) and 1623 cm⁻¹ (conjugated C=C), UV maxima at 224 nm (ε = 10,600) and 321 nm (ε = 34), and distinctive NMR signals at δ 1.17 (s, 6H, CH₃), 5.71 (d, J = 10 Hz), and 6.65 (d of t, J = 10 and 1.5 Hz) for vinyl protons .

The compound is synthesized via an enamine-mediated Diels-Alder reaction between 1-(2-methylpropenyl)pyrrolidine and methyl vinyl ketone, followed by acid-catalyzed cyclization. This method avoids strongly basic conditions, minimizing side reactions like aldol condensation and achieving yields up to 95% .

Preparation Methods

Traditional Organic Synthesis via Enamine Cyclization

Reaction Mechanism and Procedure

The classical synthesis of 4,4-dimethyl-2-cyclohexen-1-one involves enamine cyclization, leveraging the Stork enamine reaction to form the cyclohexenone ring. The procedure begins with the condensation of 1-(2-methylpropenyl)pyrrolidine (62.6 g, 0.501 mol) and methyl vinyl ketone (42.1 g, 0.601 mol) under inert conditions . A dry, nitrogen-flushed 1-L three-necked flask equipped with a mechanical stirrer and dropping funnel is used to ensure anhydrous conditions. Methyl vinyl ketone is added dropwise over 5 minutes with ice-water cooling, followed by stirring at room temperature for 4 hours.

The intermediate enamine undergoes hydrolysis using 250 mL of 8 M hydrochloric acid, yielding the corresponding ketone after neutralization with sodium hydrogen carbonate. Sequential extraction with diethyl ether, drying over anhydrous sodium sulfate, and vacuum distillation (73–74°C at 14 mmHg) affords the product as a colorless liquid . The reaction mechanism proceeds via a conjugated addition-cyclization sequence, where the enamine acts as a transient directing group to facilitate ring closure.

Yield and Optimization

This method achieves a yield of 71–85% (44.2–53.0 g) with a purity exceeding 97% . Key optimization factors include:

-

Stoichiometry : A 1:1.2 molar ratio of enamine to methyl vinyl ketone ensures complete conversion.

-

Temperature Control : Cooling during reagent addition minimizes side reactions such as polymerization of methyl vinyl ketone.

-

Acid Hydrolysis : Gradual addition of HCl prevents exothermic runaway, while extended stirring (14 hours) ensures complete hydrolysis.

The product’s physicochemical properties are well-characterized: boiling point 73–74°C (14 mmHg), density 0.944 g/mL, and refractive index .

Catalytic Pyrolysis of Cellulose Using Fe-[Bmim]OTf

Pyrolysis Conditions and Catalyst Role

A novel approach employs FeCl₃-doped 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]OTf) as a magnetic ionic liquid catalyst for cellulose pyrolysis . Cellulose is heated at 330°C in the presence of 10% FeCl₃/[Bmim]OTf (w/w), selectively producing this compound via ketonization and cyclization of cellulose-derived intermediates. The iron ions catalyze C–C bond cleavage and facilitate dehydrogenation, while the ionic liquid stabilizes reactive intermediates.

Optimization of Reaction Parameters

The pyrolysis yield is highly dependent on temperature and catalyst loading:

| Temperature (°C) | FeCl₃/[Bmim]OTf (w/w) | Relative Yield (%) |

|---|---|---|

| 300 | 10 | 78.42 |

| 330 | 5 | 84.76 |

| 330 | 10 | 91.31 |

| 350 | 10 | 87.59 |

Optimal conditions (330°C, 10% catalyst) achieve a 91.31% relative yield, attributed to enhanced Lewis acidity and improved mass transfer in the ionic liquid medium . Elevated temperatures beyond 330°C promote secondary decomposition, reducing selectivity.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Enamine Cyclization : Offers high yields (85%) and straightforward scalability but requires hazardous solvents (diethyl ether) and stringent anhydrous conditions .

-

Cellulose Pyrolysis : Provides a sustainable route using biomass but faces challenges in catalyst recovery and energy-intensive pyrolysis .

Environmental and Economic Considerations

The traditional method generates solvent waste, whereas pyrolysis aligns with green chemistry principles by valorizing cellulose. However, the cost of ionic liquids and FeCl₃ may limit industrial adoption.

Advanced Mechanistic Insights

Spectroscopic and Thermochemical Data

Gas-phase ion thermochemistry reveals the proton affinity of this compound’s conjugate base as . This data corroborates the stability of the enolate intermediate during acid-catalyzed hydrolysis in traditional synthesis .

Byproduct Formation and Mitigation

In enamine cyclization, dimerization byproducts (e.g., 4,4-dimethyl-1,3-cyclohexadienone) are minimized through controlled reagent addition . Pyrolysis side products, such as phenolic compounds, arise from cellulose lignin contamination and are suppressed using purified cellulose feedstock .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,4-dimethyl-2-cyclohexen-1,2-dione using strong oxidizing agents.

Reduction: Reduction of this compound can yield 4,4-dimethylcyclohexanone.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Organocopper reagents, Grignard reagents.

Major Products Formed:

Oxidation: 4,4-Dimethyl-2-cyclohexen-1,2-dione.

Reduction: 4,4-Dimethylcyclohexanone.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

4,4-Dimethyl-2-cyclohexen-1-one is primarily synthesized through various organic reactions including:

- Aldol Condensation : This method allows for the formation of larger carbon frameworks.

- Michael Addition : It can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of more complex molecules .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form new carbon-carbon bonds. It has been used effectively in:

- Synthesis of Natural Products : The compound is utilized in creating complex natural products due to its ability to undergo diverse transformations .

- Building Block for Pharmaceuticals : It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting specific biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Some notable applications include:

- Drug Development : Research has shown that derivatives of this compound exhibit biological activity, making it a candidate for drug development against various diseases .

- Nanoparticle Drug Delivery : Studies have explored its use in formulating nanoparticles for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

- Pesticide Synthesis : It is used as a precursor in the synthesis of certain pesticides, contributing to the development of effective agrochemicals .

- Phytotoxic Metabolite Studies : Research indicates that compounds similar to this compound may play roles in plant defense mechanisms against pathogens .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of bioactive compounds utilizing this compound as a starting material. The resulting compounds showed significant antibacterial activity against various strains, highlighting its potential in pharmaceutical applications .

Case Study 2: Nanoparticle Drug Delivery Mechanisms

Research published in Investigative Ophthalmology & Visual Science explored the use of aerosolized nanoparticles containing this compound for retinal drug delivery during vitrectomy procedures. The study illustrated improved targeting and reduced systemic exposure compared to traditional methods .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system . This reactivity is crucial in forming carbon-carbon bonds in organic synthesis. Additionally, its carbonyl group can undergo nucleophilic attack, leading to various substitution and addition products .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4,4-dimethyl-2-cyclohexen-1-one with structurally related enones:

Key Observations :

- Steric Effects : The 4,4-dimethyl groups in this compound increase steric hindrance compared to unsubstituted 2-cyclohexen-1-one, lowering its boiling point relative to molecular weight .

- Ring Size : 4,4-Dimethyl-2-cyclopenten-1-one (5-membered ring) exhibits higher C=O IR absorption (1700 cm⁻¹) due to increased ring strain compared to 6-membered analogs .

Biological Activity

4,4-Dimethyl-2-cyclohexen-1-one (also known as 4,4-dimethylcyclohex-2-enone) is a ketone compound with significant biological activities, making it a subject of interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H12O

- Molecular Weight : 124.18 g/mol

- CAS Number : 1073-13-8

- IUPAC Name : 4,4-dimethylcyclohex-2-en-1-one

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic properties , particularly in human cells. It has been shown to induce sister chromatid exchanges (SCEs), which are indicative of genotoxic effects. In vitro studies have demonstrated that at higher concentrations, this compound can significantly reduce cell viability and inhibit DNA synthesis in peripheral blood lymphocytes (PBLs) and T cells due to its ability to deplete intracellular glutathione (GSH) levels .

Induction of Enzymes

The compound acts as an inducer of several detoxifying enzymes. Studies have reported that it enhances the activity of quinone reductase (QR) and glutathione S-transferase (GST) in liver cells. The effective concentration for inducing QR activity was found to be around 28 µM, suggesting its potential role in cancer prevention through the activation of protective enzymatic pathways .

Antioxidant Properties

Despite its cytotoxic effects at high concentrations, this compound has been noted for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which may provide protective effects against certain types of cellular damage .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophiles within biological systems. This interaction can lead to the modification of proteins and nucleic acids, contributing to both its cytotoxic and enzyme-inducing effects.

Study on Glutathione Depletion

A notable study explored the relationship between GSH depletion and cell activation. Researchers found that exposure to this compound resulted in a dose-dependent inhibition of DNA synthesis in PBLs. The effective concentration for inhibition was determined to be around , which did not exhibit cytotoxicity but significantly affected cellular functions .

Induction of Detoxifying Enzymes

In another study focusing on the induction of detoxifying enzymes, it was observed that this compound could double the specific activity of QR in Hepa 1c1c7 hepatoma cells. This suggests a potential application in reducing the risk of carcinogenesis by enhancing the body's detoxification capabilities .

Summary Table of Biological Activities

| Activity | Effect | Concentration Range |

|---|---|---|

| Cytotoxicity | Induces cell death | High concentrations (>3 mg/ml) |

| Genotoxicity | Induces SCEs | Not specified |

| Enzyme Induction | Increases QR and GST activity | QR: ~28 µM |

| Antioxidant | Scavenges free radicals | Varies |

| GSH Depletion | Inhibits DNA synthesis |

Q & A

Q. What are the key synthetic routes for preparing 4,4-dimethyl-2-cyclohexen-1-one in high purity for advanced organic synthesis?

Basic (Synthesis Methodology)

A common method involves bromination and elimination steps starting from 4,4-dimethylcyclohexanone derivatives. For instance, a three-step protocol includes:

Silylation : Reacting this compound with trimethylsilyl chloride to form a silyl ether intermediate .

Bromination : Cleavage of the silyl ether with bromine yields a brominated intermediate.

Elimination : Treatment with quinoline removes hydrogen bromide to regenerate the conjugated enone system .

Critical Note : Purity (>97%) is crucial for reproducibility in downstream reactions. Storage under inert gas (e.g., nitrogen) prevents oxidation .

Q. How does this compound participate in enolate-mediated coupling reactions for natural product synthesis?

Advanced (Reaction Mechanism)

The compound serves as a precursor for silylenol ethers, enabling coupling with functionalized benzyl chlorides. For example:

- Enolate Formation : Deprotonation generates a reactive enolate, which couples with tert-butyldimethylsilyloxybenzyl chloride via a fluoride-mediated mechanism (e.g., tetramethylammonium fluoride) .

- Application : This strategy was pivotal in synthesizing icetexane natural products, where the enolate-OQM coupling step constructs complex seven-membered rings .

Data Contradiction : Competing pathways (e.g., over-bromination) may require optimization of stoichiometry and reaction time .

Q. What electrochemical behaviors are observed in this compound, and how do solvent choices impact reaction kinetics?

Advanced (Electrochemical Analysis)

In dimethylformamide (DMF), the compound undergoes electrohydrodimerization on a mercury electrode. Key findings include:

Q. How can researchers resolve contradictions in product outcomes during reductive coupling of cyclohexenones?

Advanced (Data Analysis)

Reductive coupling of this compound with titanium reagents may yield unexpected olefins (e.g., 2,4-dimethyl-2-cyclohexen-1-one). Contradictions arise from:

- Substrate Steric Effects : The 4,4-dimethyl group hinders planar transition states, favoring non-conjugated products .

- Reagent Selectivity : Titanium-based reductants (e.g., Cp₂TiCl) promote single-electron transfer, altering regioselectivity vs. traditional catalysts .

Resolution : Use computational modeling (DFT) to predict steric/electronic influences and validate with GC-MS/¹H NMR .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic (Characterization)

- GC-MS : Confirms molecular weight (124.18 g/mol) and purity (>97%) .

- ¹H NMR : Key peaks include δ 5.7 ppm (vinyl proton), δ 1.0–1.2 ppm (dimethyl groups) .

- FT-IR : C=O stretch at ~1680 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .

Advanced Tip : Use NOESY to confirm spatial arrangement of substituents in complex derivatives .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Basic (Handling Protocol)

- Stability : Degrades upon prolonged exposure to air due to oxidation at the α,β-unsaturated ketone moiety.

- Storage : Store under nitrogen or argon at –20°C; use within 4 weeks for optimal results .

Validation : Monitor via TLC (Rf ~0.6 in hexane:ethyl acetate, 4:1) to detect degradation products .

Q. What role does this compound play in studying enzyme-catalyzed reactions involving cyclic ketones?

Advanced (Biochemical Applications)

The compound acts as a substrate mimic for cyclohexanone monooxygenase (CHMO). Key findings:

- Regioselectivity : The dimethyl group sterically directs oxidation to form 4,4-dimethyl-3-hydroxycyclohexanone .

- Kinetic Parameters : Compare kcat/Km values with native substrates to elucidate enzyme flexibility .

Properties

IUPAC Name |

4,4-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUNPYVLVAIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147996 | |

| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-13-8 | |

| Record name | 4,4-Dimethyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J1HF864Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.